Dutasteride-13C6

説明

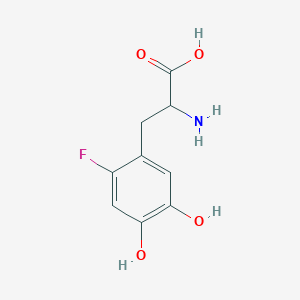

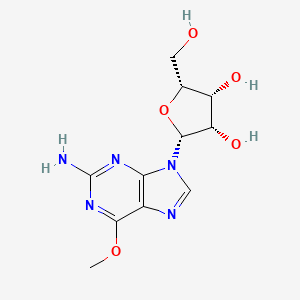

Dutasteride-13C6 is a useful research compound. Its molecular formula is C27H30F6N2O2 and its molecular weight is 534.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dutasteride-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dutasteride-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Topical Delivery in Nanostructured Lipid Carriers

Dutasteride, traditionally used for benign prostate hyperplasia, has been explored for topical delivery in nanostructured lipid carriers (NLCs) to enhance delivery to hair follicles. This formulation aims to reduce systemic effects and potentially promote hair growth. The carriers were coated with stearic acid-chitosan oligomer, leading to positively-charged, stable, and less cytotoxic carriers suitable for topical application and possibly effective for hair growth promotion (Noor, Sheikh, Somavarapu, & Taylor, 2017).

Prostate Cancer Chemoprevention

Dutasteride has been investigated for its potential in prostate cancer chemoprevention. Its ability to inhibit both isoenzymes of 5α-reductase and reduce serum prostate-specific antigen levels and prostate volume suggests its utility in reducing the incidence of prostate cancer. This role is under exploration in various trials, notably the Reduction by Dutasteride of Prostate Cancer Events (REDUCE) trial (Musquera, Fleshner, Finelli, & Zlotta, 2008).

Enhancement of Prostate Cancer Detection

A study demonstrated that premedication with dutasteride enhances prostate cancer detection using contrast-enhanced colour Doppler ultrasound. Dutasteride reduced blood flow in benign prostatic tissue, thereby improving the visualization of cancerous areas, which maintained blood flow after dutasteride treatment (Mitterberger et al., 2008).

Pharmacokinetic Studies

Dutasteride's pharmacokinetics were evaluated in human plasma using liquid chromatography-tandem mass spectrometry. This method, which included dutasteride-13C6 as an internal standard, offered precise quantification and was essential in supporting bioequivalence studies and understanding the drug's pharmacokinetics (Contractor, Kurani, Guttikar, & Shrivastav, 2013).

Neuroprotective Potential

Research exploring dutasteride's neuroprotective mechanisms suggested its potential in Parkinson's disease models. Dutasteride prevented the loss of striatal dopamine and altered the effects of Parkinson's disease on various neurotransmitter transporters and receptors. These findings indicate dutasteride's promise as a drug for neuroprotection in early stages of Parkinson's disease (Litim, Morissette, Caruso, Melcangi, & Paolo, 2017).

Genetic Variations in Dutasteride Response

A study identified genetic variations associated with the response to dutasteride in male subjects with androgenetic alopecia. This research offers insights into personalized medicine, revealing how specific genetic markers can predict an individual's response to dutasteride treatment (Rhie et al., 2019).

特性

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1/i3+1,5+1,13+1,14+1,18+1,20+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJOTENAMICLJG-JADBXJRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)N[13C]4=[13C]([13CH]=[13CH][13C](=[13CH]4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30F6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dutasteride-13C6 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B7826027.png)